Comparable AChE and BChE Inhibitory Potency Ranges of Substituted Benzyl N-Phenylcarbamates as a Class
A 2009 study on a series of substituted benzyl N-phenylcarbamates established the class-level inhibitory activity ranges for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While the specific 4-acetylphenyl N-benzyl carbamate was not included in this panel, it provides the nearest analogous in-class dataset. The IC50 values for AChE ranged from 199 to 535 µmol·L⁻¹, and for BChE from 21 to 177 µmol·L⁻¹ [1]. This defines the expected potency window for related benzyl N-arylcarbamates, against which any novel data on the target compound could be benchmarked. The study also provided structure–reactivity correlations modulated by substituent electronic effects, demonstrating that substitution patterns differentiate inhibitory profiles within the class.
| Evidence Dimension | Inhibitory potency (IC50) against human recombinant AChE and BChE |
|---|---|
| Target Compound Data | No direct data; structurally analogous to the series tested. |
| Comparator Or Baseline | Substituted benzyl N-phenylcarbamates (4-NO₂, 4-CN, 4-Cl, etc.). Range AChE IC50: 199–535 µmol·L⁻¹; Range BChE IC50: 21–177 µmol·L⁻¹. |
| Quantified Difference | N/A - direct data unavailable. |
| Conditions | In vitro Ellman assay; human recombinant AChE and BChE; pH 7.4 phosphate buffer; 25 °C; spectrophotometric detection at 412 nm. |
Why This Matters
Defines the expected potency range for benzyl N-arylcarbamates, allowing researchers to identify whether the 4-acetyl variant exceeds or falls below class norms for cholinesterase-related applications.
- [1] Sedlák, M.; Hanusek, J.; Drabina, P.; Štěpánková, Š.; Čegan, A. Substituted benzyl N-phenylcarbamates – their solvolysis and inhibition activity to acetylcholinesterase and butyrylcholinesterase. ARKIVOC 2009 (vii), 1-11. View Source
